![molecular formula C18H16ClFN4O2 B12181096 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12181096.png)
2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, methoxy, and triazolyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole ring, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves the coupling of the triazole derivative with the acetamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce new functional groups, resulting in a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- The compound exhibits significant antibacterial properties. Research indicates that derivatives of 1,2,4-triazoles show potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can enhance antibacterial efficacy.
- Antifungal Properties
-
Anticancer Potential
- Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. Specifically, mercapto-substituted triazoles have shown promise in cancer treatment by inducing apoptosis in cancer cells . The compound's unique structure may contribute to its ability to target specific cancer pathways.
- Anti-inflammatory Effects
Agrochemical Applications
- Fungicides
- Pesticides
Material Science Applications
- Polymer Chemistry
- Supramolecular Chemistry
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure and functional groups.
2-(4-Chlorophenyl)ethylamine: Contains a chloro group on the phenyl ring but lacks the triazole and acetamide moieties.
Phenethylamine: A simpler structure with a phenyl ring and ethylamine group, lacking the additional substituents present in the target compound.
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide stands out due to its combination of chloro, fluoro, methoxy, and triazolyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions and reactivity that are not observed in simpler or less substituted analogs.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClFN3O2 with a molecular weight of approximately 366.857 g/mol. The structure features a chloro-fluorobenzene moiety linked to a triazole ring and an acetamide group, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H20ClFN3O2 |
Molecular Weight | 366.857 g/mol |
IUPAC Name | This compound |
Antiproliferative Activity
Research indicates that compounds with similar structures may exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related triazole derivatives have shown promising results against breast, colon, and lung cancer cell lines .
In a preliminary evaluation using the NCI-60 human tumor cell lines panel, compounds structurally related to this acetamide demonstrated moderate cytostatic activity with inhibition growth percentages (IGP) of up to 23% against the MCF7 breast cancer cell line .
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the presence of the triazole ring plays a pivotal role in modulating cellular pathways associated with cancer proliferation and survival. The lack of inhibitory activity against dihydrofolate reductase (DHFR) suggests alternative mechanisms may be at play .
Study 1: Anticancer Properties
In a study focused on the synthesis and evaluation of various triazole derivatives, one compound exhibited significant antiproliferative activity with an IC50 value below 10 µM against several cancer types. The study highlighted how structural modifications influenced biological activity, emphasizing the importance of the methoxy group in enhancing efficacy .
Study 2: Antifungal Activity
Another study evaluated related triazole compounds for antifungal properties against Candida species. Results indicated that some derivatives displayed notable antifungal activity, suggesting potential applications in treating fungal infections alongside their anticancer properties .
Synthesis
The synthesis of This compound typically involves several key steps:
- Formation of Acetamide Backbone : Reacting 2-chloro-6-fluoroaniline with acetic anhydride.
- Introduction of Triazole Ring : Coupling with appropriate triazole precursors under controlled conditions.
- Final Assembly : The final product is obtained through coupling with 3-(4-methoxybenzyl) derivatives.
Properties
Molecular Formula |
C18H16ClFN4O2 |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C18H16ClFN4O2/c1-26-12-7-5-11(6-8-12)9-16-21-18(24-23-16)22-17(25)10-13-14(19)3-2-4-15(13)20/h2-8H,9-10H2,1H3,(H2,21,22,23,24,25) |
InChI Key |
GLLWIUJXXKGWPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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